![molecular formula C32H38ClN3O2 B8038205 阿塞利拉贡 CAS No. 1421852-66-5](/img/structure/B8038205.png)
阿塞利拉贡
描述
Azeliragon, also known as TTP488 or PF-04494700, is a small-molecule RAGE inhibitor . It is developed by vTv Therapeutics for various cancers, including triple-negative breast cancer and pancreatic cancer . The chemical reached Phase III trials in slowing cognitive deterioration in early stage Alzheimer’s disease patients .
Synthesis Analysis
Azeliragon is an orally bioavailable small molecule inhibitor of RAGE . Preclinical studies in animal models of Alzheimer’s Disease (AD) have shown azeliragon to decrease Aβ plaque deposition, reduce total Aβ brain concentration while increasing plasma Aβ levels . In addition, Azeliragon has been shown to actively inhibit the TNBC cell line, SUM149 .Molecular Structure Analysis
The molecular formula of Azeliragon is C32H38ClN3O2 . It belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .Chemical Reactions Analysis
Azeliragon is a RAGE inhibitor and it has been shown to actively inhibit the TNBC cell line, SUM149 . RAGE inhibition impaired TNBC cell adhesion to multiple extracellular matrix proteins (including collagens, laminins, and fibronectin), migration, and invasion .Physical And Chemical Properties Analysis
Azeliragon has a molecular weight of 532.12 g/mol . It is stable if stored as directed and should be protected from light and heat .科学研究应用
治疗阿尔茨海默病和 2 型糖尿病:阿塞利拉贡是晚期糖基化终产物受体 (RAGE) 的拮抗剂,在治疗轻度阿尔茨海默病患者(特别是患有 2 型糖尿病的患者)方面显示出有希望的结果。与安慰剂相比,发现它可以减少患者的认知能力下降、脑萎缩和炎性细胞因子浓度 (Burstein 等人,2020)。
针对阿尔茨海默病的 RAGE 抑制:阿塞利拉贡抑制 RAGE,并且作为一种潜在的治疗方法已进入 3 期开发,以减缓轻度阿尔茨海默病的疾病进展。临床前研究表明淀粉样斑块沉积减少、炎性细胞因子减少以及认知能力下降减慢 (Burstein 等人,2018)。
QTc 责任评估:一项关于血浆阿塞利拉贡浓度与 QT 间期关系的研究表明,两者之间存在很小且临床上无意义的正相关关系,表明在治疗剂量和超治疗剂量下,药物对 QTcF 没有显着影响 (Burstein 等人,2019)。
对骨骼和骨骼肌的影响:发现阿塞利拉贡对中年小鼠的骨骼和骨骼肌有不同的影响,它不能阻止骨骼中因衰老引起的改变,但可以减轻身体成分的变化并逆转衰老引起的骨骼肌改变 (Davis 等人,2019)。
前列腺癌治疗:前列腺癌的研究表明,阿塞利拉贡可能是一种有希望的替代疗法,因为它被发现可以减少前列腺癌细胞增殖并通过诱导这些细胞中的氧化应激而诱导细胞凋亡 (Ernzen 等人,2018)。
作用机制
安全和危害
未来方向
Azeliragon has shown promise in preclinical studies and clinical trials for the treatment of Alzheimer’s disease and various cancers . Current research is focused on understanding how Azeliragon impairs aggressive, triple-negative breast cancer from metastasizing at the cellular level . This could lead to new therapeutic strategies for treating this aggressive form of cancer .
生化分析
Biochemical Properties
It interacts with RAGE, a cell-surface receptor of the immunoglobulin superfamily . RAGE binds advanced glycation end products (AGEs), which are modified forms of lipids and proteins that become glycated when exposed to sugars . Azeliragon prevents the binding of many ligands to RAGE .
Cellular Effects
Azeliragon has shown to have significant effects on various types of cells and cellular processes. In triple-negative breast cancer (TNBC), azeliragon impairs mechanisms of metastasis, including cancer cell invasion, migration, and epithelial-mesenchymal transition . It does not impair cellular viability, proliferation, or cell cycle in vitro . In Alzheimer’s disease, azeliragon has been shown to decrease Aβ plaque deposition, reduce total Aβ brain concentration while increasing plasma Aβ levels, decrease sAPPβ while increasing sAPPα, reduce levels of inflammatory cytokines, and slow cognitive decline .
Molecular Mechanism
Azeliragon exerts its effects at the molecular level by inhibiting RAGE. This inhibition blocks the interaction between RAGE and its ligands, including AGEs and Aβ . This can lead to decreased signaling through critical pathways, including Pyk2, STAT3, and Akt .
Temporal Effects in Laboratory Settings
In laboratory settings, azeliragon has shown changes in its effects over time. For instance, in Alzheimer’s disease, azeliragon has been shown to slow cognitive decline and improve cerebral blood flow
Dosage Effects in Animal Models
In animal models, azeliragon has shown to decrease Aβ plaque deposition and improve performance on behavioral assays
Metabolic Pathways
Azeliragon is involved in the RAGE signaling pathway
Transport and Distribution
属性
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNWYBAOPXVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117468 | |
Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
603148-36-3 | |
Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azeliragon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azeliragon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZELIRAGON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。